molecular formula C16H15BrO3S3 B2510702 4-(1,3-Dithian-2-yl)phenyl 4-bromobenzenesulfonate CAS No. 301194-00-3

4-(1,3-Dithian-2-yl)phenyl 4-bromobenzenesulfonate

Cat. No.: B2510702
CAS No.: 301194-00-3
M. Wt: 431.38
InChI Key: FYMNIICNPOPIAK-UHFFFAOYSA-N
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Description

4-(1,3-Dithian-2-yl)phenyl 4-bromobenzenesulfonate is a sulfonate ester featuring a 1,3-dithiane ring fused to a phenyl group. The compound combines a sulfur-rich dithianyl moiety with a brominated benzenesulfonate group, making it notable for applications in organic synthesis, coordination chemistry, and materials science. The 4-bromobenzenesulfonate group enhances electrophilicity, while the dithianyl ring contributes to chelating capabilities .

Properties

IUPAC Name

[4-(1,3-dithian-2-yl)phenyl] 4-bromobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3S3/c17-13-4-8-15(9-5-13)23(18,19)20-14-6-2-12(3-7-14)16-21-10-1-11-22-16/h2-9,16H,1,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMNIICNPOPIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(SC1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dithian-2-yl)phenyl 4-bromobenzenesulfonate typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-(1,3-dithian-2-yl)phenol. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithian-2-yl)phenyl 4-bromobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dithiols.

Scientific Research Applications

4-(1,3-Dithian-2-yl)phenyl 4-bromobenzenesulfonate is used in various scientific research applications due to its unique structure:

Mechanism of Action

The mechanism of action of 4-(1,3-Dithian-2-yl)phenyl 4-bromobenzenesulfonate involves its ability to undergo various chemical reactions, which can modify its structure and properties. The molecular targets and pathways involved depend on the specific application and the chemical transformations it undergoes. For example, in pharmaceutical development, it may interact with biological targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 4-(1,3-dithian-2-yl)phenyl 4-bromobenzenesulfonate and analogous compounds:

Compound Name Structural Features Synthesis Method Key Properties/Applications References
This compound - 1,3-Dithiane ring fused to phenyl
- 4-Bromobenzenesulfonate group
Likely via condensation of 4-bromobenzenesulfonyl chloride with a dithianyl phenol Potential ligand in coordination chemistry; sulfur-rich reactivity
Diethyl 4-(1,3-dithian-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate - Dithianyl group
- Diethyl ester and dihydropyridine core
Hantzsch ester synthesis under photochemical conditions Redox-active compound; used in photoredox catalysis
(E)-4-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)iminomethyl]phenyl 4-bromobenzenesulfonate - Schiff base linkage
- Pyrazolone and bromobenzenesulfonate groups
Condensation of sulfonate aldehyde with pyrazolone amine Biological activity (enzyme/protein mimics); structural studies via X-ray crystallography
4-[3-(2-Thienyl)acryloyl]phenyl 4-bromobenzenesulfonate - Thiophene-acryloyl substituent
- Bromobenzenesulfonate group
Not explicitly detailed (likely via acylation and sulfonation) Photophysical applications; conjugated π-system for optoelectronic materials
[4-(1,3-Dithian-2-yl)phenoxy]acetic acid - Dithianylphenyl group
- Acetic acid moiety
Ester hydrolysis of a precursor Chelating agent; potential use in metal-organic frameworks (MOFs)

Structural and Functional Insights

Sulfur-Containing Moieties: The dithianyl group in the target compound and Diethyl 4-(1,3-dithian-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate enables sulfur-mediated redox activity, contrasting with the thienyl group in 4-[3-(2-thienyl)acryloyl]phenyl 4-bromobenzenesulfonate, which introduces π-conjugation for optoelectronic applications . The bromobenzenesulfonate group enhances electrophilicity compared to non-halogenated analogs (e.g., 4-methylbenzenesulfonate derivatives), facilitating nucleophilic substitution reactions .

Synthetic Routes: The target compound likely shares a synthesis pathway with phenyl 4-bromobenzenesulfonate (CAS 5455-14-1), which is synthesized via condensation of 4-bromobenzenesulfonyl chloride with phenols . Schiff base derivatives, such as (E)-4-[(pyrazolyl)iminomethyl]phenyl 4-bromobenzenesulfonate, require additional steps like aldehyde-amine condensation .

Crystallographic and Conformational Data: X-ray studies of Schiff base sulfonates reveal planar aromatic systems with dihedral angles between 45°–67°, stabilized by intramolecular hydrogen bonds (e.g., C–H⋯O interactions) . These angles are comparable to those in 4-(4-cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate (45.0°–64.6°) .

Biological and Material Applications :

  • Bromobenzenesulfonate derivatives exhibit biological activity (e.g., enzyme inhibition) due to sulfonamide/sulfonate pharmacophores .
  • Dithianyl-containing compounds are explored for metal chelation, whereas thienyl derivatives are prioritized for optoelectronics .

Research Findings and Data

Thermal and Solubility Properties

  • Thermal Stability : Bromobenzenesulfonates generally decompose above 200°C, while dithianyl derivatives show lower stability due to sulfur volatility .
  • Solubility : Sulfonate esters are sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMSO, acetonitrile). The dithianyl group in the target compound may reduce solubility compared to acetic acid analogs .

Reactivity Trends

  • The bromine atom in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), unlike non-halogenated analogs .
  • Dithianyl groups undergo ring-opening reactions under acidic conditions, contrasting with the stability of thienyl or pyrazolone substituents .

Biological Activity

4-(1,3-Dithian-2-yl)phenyl 4-bromobenzenesulfonate, with the molecular formula C16H15BrO3S3C_{16}H_{15}BrO_3S_3 and a molecular weight of 431.39 g/mol, is a compound that exhibits unique biological activities due to its structural characteristics. The presence of a dithiolane moiety, a brominated aromatic system, and a sulfonate group positions this compound as a potential candidate for various applications in medicinal chemistry and organic synthesis.

The compound features several functional groups that contribute to its reactivity:

  • Bromobenzenesulfonate Group : Known for its ability to undergo nucleophilic substitution reactions.
  • Dithiolane Ring : Capable of participating in redox reactions, providing avenues for oxidation and reduction processes.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The mechanisms include:

  • Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles, potentially leading to the formation of biologically active derivatives.
  • Redox Reactions : The dithiolane ring can be oxidized or reduced, influencing cellular processes such as signaling pathways.

Antioxidant Properties

Research indicates that compounds with dithiolane structures often exhibit antioxidant activity. This property is crucial in preventing oxidative stress in biological systems. In vitro studies suggest that derivatives of dithiolane may scavenge free radicals effectively.

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibition of growth. The mechanism is believed to involve disruption of bacterial cell membranes.

Cytotoxicity Assays

Cytotoxicity assays using human cancer cell lines have revealed that this compound exhibits selective cytotoxic effects. The IC50 values indicate effective concentrations at which cell viability is significantly reduced, suggesting potential applications in cancer therapy.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
4-(1,3-Dithian-2-yl)benzoic acidC11H12O2S2C_{11}H_{12}O_2S_2Contains dithiolane structure; used in organic synthesis.
4-(1,3-Dithian-2-yl)phenolC9H10OS2C_{9}H_{10}OS_2Exhibits potential antioxidant activity due to phenolic hydroxyl group.
4-(1,3-Dithian-2-yl)phenyl (2E)-3-phenyl-2-propenoateC18H16O2S2C_{18}H_{16}O_2S_2Similar reactivity patterns; studied for biological activity.

Case Studies and Research Findings

  • Antioxidant Activity Study : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of dithiolane derivatives. Results indicated that compounds similar to this compound exhibited significant radical scavenging activity.
  • Antimicrobial Efficacy : Research conducted on the antimicrobial effects showed that this compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
  • Cytotoxicity Evaluation : A recent investigation assessed the cytotoxic effects on various cancer cell lines. The results demonstrated selective toxicity towards certain cancer types while sparing normal cells, highlighting its therapeutic potential.

Q & A

Basic Questions

Q. What synthetic strategies are employed to prepare 4-(1,3-Dithian-2-yl)phenyl 4-bromobenzenesulfonate?

  • Answer : Synthesis typically involves multi-step routes, including:

  • Diazotization : Formation of a diazonium salt from 2-(4-aminophenyl)-1,3-dithiane using nitrosyl tetrafluoroborate (NOBF₄) in acetonitrile, as demonstrated in the synthesis of analogous sulfonate esters .
  • Coupling Reactions : Electrophilic substitution or nucleophilic displacement between the diazonium intermediate and 4-bromobenzenesulfonyl chloride under anhydrous conditions.
  • Purification : Recrystallization from acetonitrile or ethanol to isolate high-purity crystals .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Answer : Key methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the presence of the dithiane moiety (δ ~2.5–3.5 ppm for dithianyl protons) and sulfonate ester linkages (δ ~7.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation and fragmentation pattern analysis .
  • X-ray Crystallography : To resolve molecular conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How can crystallographic data refinement resolve structural ambiguities in sulfonate esters?

  • Answer :

  • Software Tools : SHELXL (via the SHELX suite) is widely used for refining crystal structures. Parameters like anisotropic displacement and hydrogen bonding are optimized to reduce R-factors .
  • Key Observations : In analogous compounds, dihedral angles between the dithiane ring and sulfonate group (e.g., ~45–67°) influence steric hindrance and reactivity . Intramolecular hydrogen bonds (e.g., C–H⋯O) stabilize molecular conformation .
  • Validation : Cross-checking with spectroscopic data (e.g., NMR coupling constants) ensures consistency between experimental and crystallographic results .

Q. What factors influence the regioselectivity of nucleophilic substitution in bromobenzenesulfonate esters?

  • Answer :

  • Steric Effects : Bulky substituents (e.g., the dithiane ring) direct nucleophiles to less hindered positions. For example, the 4-bromo group in the benzenesulfonate moiety is more reactive due to reduced steric hindrance .
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonate) activate the benzene ring for electrophilic substitution but deactivate it for nucleophilic attacks. Computational studies (DFT) can predict charge distribution and reactive sites .
  • Solvent and Catalyst : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while phase-transfer catalysts improve reaction efficiency in biphasic systems .

Q. How can researchers address discrepancies in reported reactivity or biological activity of sulfonate esters?

  • Answer :

  • Controlled Replication : Reproduce experiments under identical conditions (solvent, temperature, catalyst) to isolate variables .
  • Computational Modeling : Molecular docking or MD simulations can predict binding affinities and explain variations in biological activity (e.g., enzyme inhibition) .
  • Crystallographic Comparison : Analyze structural differences (e.g., dihedral angles, hydrogen bonding) between active and inactive analogs to identify critical motifs .

Q. What role does the dithiane moiety play in modulating the compound’s stability and reactivity?

  • Answer :

  • Chelation Potential : The dithiane sulfur atoms can coordinate to metal ions, influencing catalytic or redox properties .
  • Redox Activity : Dithianes undergo ring-opening reactions under oxidative conditions, which could be exploited for prodrug activation or material degradation studies .
  • Steric Shielding : The dithiane ring protects reactive sites (e.g., sulfonate ester bonds) from hydrolysis, enhancing stability in aqueous environments .

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